molecular formula C17H8Cl2N4O B2655665 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-70-9

2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2655665
CAS No.: 866144-70-9
M. Wt: 355.18
InChI Key: ZLOPHCUOGRWUBD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS 866144-70-9) is a high-purity chemical compound supplied for advanced research applications. With a molecular formula of C17H8Cl2N4O and a molecular weight of 355.18, this molecule features the 1,2,4-triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is of significant research interest for the development of antifungal agents, as it can inhibit key enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical target in ergosterol biosynthesis of fungi . Beyond antifungal applications, the 1,2,4-triazolo[1,5-a]pyridine core has been investigated as a key pharmacophore in various therapeutic areas, including as RORγt inverse agonists, JAK inhibitors, and for the treatment of cardiovascular disorders and hyperproliferative conditions . The compound's structure, which integrates a dichlorophenyl group and a furan ring, offers researchers a versatile building block for probing biological mechanisms and developing novel therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access detailed specifications, including the SMILES string (N#CC1=C(C2=CC=CO2)C=CN3C1=NC(C4=CC=C(Cl)C=C4Cl)=N3) and safety information, for their experimental records .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N4O/c18-10-3-4-12(14(19)8-10)16-21-17-13(9-20)11(5-6-23(17)22-16)15-2-1-7-24-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOPHCUOGRWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C3=NC(=NN3C=C2)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature

Biological Activity

The compound 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a member of the triazole family and has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

Chemical Structure and Properties

  • Molecular Formula : C17H8Cl2N4O
  • CAS Number : 866144-70-9
  • Molecular Weight : 366.17 g/mol

The compound features a triazole ring fused with a pyridine structure and a furan moiety, which contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the triazolo family often exhibit significant biological activities. The specific compound under discussion has shown promise in various studies:

Anticancer Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.3
HT-29 (Colon)9.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to inhibit key signaling pathways associated with tumor growth has been suggested as a reason for its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the dichlorophenyl group or variations in the furan moiety can significantly alter its potency. For instance, derivatives with different halogen substitutions have shown enhanced anticancer activity compared to the parent compound.

Case Studies

  • Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls.
  • Antimicrobial Testing : In a recent investigation, the compound was tested against clinical isolates of Candida species. Results indicated that it outperformed standard antifungal agents like fluconazole in inhibiting growth at lower concentrations.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. Research indicates that compounds containing the triazole ring can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
    • A study demonstrated that certain triazolo derivatives exhibit enhanced antifungal activity by disrupting fungal cell membranes and inhibiting key metabolic pathways .
  • Anticancer Properties
    • The triazole scaffold is known for its potential in cancer therapy. Compounds similar to 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
    • Research has highlighted the effectiveness of triazole derivatives in targeting cancer cells while sparing normal cells, showcasing their therapeutic potential .
  • Neurological Disorders
    • Some studies suggest that triazole derivatives may exhibit neuroprotective effects. They have been explored as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

  • Corrosion Inhibition
    • Triazoles are recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form stable complexes with metal surfaces, thereby preventing oxidation and degradation .
    • Research indicates that the incorporation of triazole rings into corrosion-resistant coatings significantly enhances their protective properties against environmental factors.
  • Polymer Science
    • The unique properties of triazole compounds make them suitable for applications in polymer science. They can be used as monomers or additives to improve thermal stability and mechanical strength in polymer matrices .
    • Studies have demonstrated that polymers containing triazole units exhibit improved resistance to thermal degradation and chemical attack.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times .

Case Study 1: Antifungal Activity

A study evaluated a series of triazolo derivatives against Candida species. The most active compound demonstrated a significant reduction in fungal viability through membrane disruption mechanisms .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that certain derivatives of the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4-dichlorophenyl and furan-2-yl groups critically influence the compound’s properties:

  • Electron-withdrawing vs. electron-donating groups : The dichlorophenyl group enhances thermal stability and lipophilicity, while the furan moiety introduces moderate polarity. Comparatively, analogs with 4-chlorophenyl (e.g., 13b in ) or 4-nitrophenyl (e.g., 7c in ) exhibit higher melting points (>300°C) due to stronger intermolecular interactions .
  • Nitrile group : The 8-carbonitrile substituent is common in triazolopyridines, contributing to planar molecular geometry and π-stacking interactions, as seen in fluorescent probes (e.g., 2,5,7-triaryl derivatives in ) .

Table 1: Key Comparisons with Structural Analogs

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Notable Properties
Target Compound 2,4-Cl₂Ph (2), Furan-2-yl (7), CN (8) ~380.2 (calc.) Not reported Hypothesized fluorescence
13b () 4-ClPh (7), bis-triazolo core ~635.1 >300 High yield (97%), crystalline
7c () 4-NO₂Ph (7), SPh (2) 490.5 170–172 IR: 2195 cm⁻¹ (C≡N), 1650 (C=O)
Ethyl 8-(2,4-Cl₂Ph)-triazolo[...]carboxylate () 2,4-Cl₂Ph (8), COOEt (7) 379.2 Not reported Antifungal/anticancer activity

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?

  • Methodological Answer : Microwave-assisted synthesis is a high-yield approach (89–97%) for triazolo[1,5-a]pyridine derivatives. For example, derivatives with aryl substituents (e.g., 4-chlorophenyl) are synthesized via cyclocondensation of 1-amino-2-imino-pyridine precursors in solvents like DMF or dioxane under microwave irradiation . Copper-catalyzed radical cyclization of hydrazines with benzylidenemalononitriles is another viable route, enabling the introduction of fluorescent aryl groups . Optimize solvent systems (e.g., tetrahydrofuran/n-heptane/ethylbenzene mixtures) and catalysts (e.g., lithium diisopropyl amide) to enhance regioselectivity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify substituent positions and aromatic proton environments. For example, pyrimidine protons in similar compounds resonate at δ 6.8–8.5 ppm .
  • Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs (mean C–C bond deviation: 0.003 Å) .

Q. What are the common pitfalls in analyzing carbonitrile-containing triazolo[1,5-a]pyridines, and how can they be mitigated?

  • Methodological Answer : Contradictions in spectroscopic data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate with HRMS (e.g., accurate mass within 0.001 Da) and HPLC purity assays . For ambiguous cases, compare with structurally characterized analogs, such as ethyl 2-benzylsulfanyl derivatives, where crystal data (triclinic system, space group P1) resolved positional ambiguities .

Advanced Research Questions

Q. How can synthetic methods be optimized to introduce diverse substituents (e.g., dichlorophenyl, furyl) while maintaining regiochemical control?

  • Methodological Answer : Leverage directed ortho-metalation for aryl halide coupling or employ cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized boronic acids. For furan-2-yl groups, use palladium-catalyzed heteroarylation under inert conditions. Monitor reaction progress via in situ FTIR to detect intermediate formation . Adjust steric and electronic effects using substituent-specific catalysts (e.g., bulky ligands for hindered substrates) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic structures and compare with experimental NMR/IR data. For example, discrepancies in pyrimidine ring puckering can be resolved by overlaying computed and X-ray structures (RMSD < 0.1 Å) . Use SC-XRD to validate bond angles and torsional parameters, as done for 7-(2-chlorophenyl) analogs (R factor = 0.043) .

Q. How can the fluorescent properties of triazolo[1,5-a]pyridine-8-carbonitriles be systematically explored for biomedical applications?

  • Methodological Answer : Design derivatives with electron-donating/withdrawing groups (e.g., methoxy, nitro) to tune fluorescence. Measure quantum yields and Stokes shifts in solvents of varying polarity. For example, 2,5,7-triaryl derivatives exhibit strong blue fluorescence (λem = 450–470 nm) with high quantum yields (>0.8), making them suitable as cellular probes . Use confocal microscopy to assess cellular uptake and localization in vitro.

Q. What are the challenges in scaling laboratory-scale syntheses of this compound, and how can they be addressed?

  • Methodological Answer : Microwave reactions, while efficient, may face heat distribution issues at larger scales. Transition to continuous-flow reactors with controlled temperature gradients. For air-sensitive steps (e.g., radical cyclization), employ Schlenk-line techniques under nitrogen . Optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from high-boiling solvents (e.g., DMF) .

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